Constitutional Isomer Discrimination: CAS 1396854-56-0 vs. Lerzeparib (CAS 2459693-01-5) Target Selectivity
Despite sharing the identical molecular formula C₂₁H₂₀FN₃O₂ (MW 365.4), CAS 1396854-56-0 and lerzeparib (CAS 2459693-01-5) are constitutional isomers with orthogonal biological targets. Lerzeparib is a validated PARP inhibitor with IC₅₀ values of 2.8 nM (PARP1), 0.9 nM (PARP2), and 629.3 nM (Tankyrase-1) , whereas CAS 1396854-56-0, based on its 2-phenylmorpholino-phenylmethanone scaffold, is assigned to the GlyT-1 inhibitor pharmacophore class exemplified in Roche patent families WO2006082001 and US7220744 [1]. The procurement implication is critical: analytical identity confirmation via HPLC retention time, NMR fingerprint, or mass spectrometry is mandatory to distinguish these two isomers, as sourcing lerzeparib in error would completely invalidate a GlyT-1-targeted experimental design.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | GlyT-1 (glycine transporter 1) inhibitor pharmacophore assignment (based on 2-phenylmorpholino-phenylmethanone scaffold per WO2006082001 genus) |
| Comparator Or Baseline | Lerzeparib (CAS 2459693-01-5): PARP1 IC₅₀ = 2.8 nM; PARP2 IC₅₀ = 0.9 nM; Tankyrase-1 IC₅₀ = 629.3 nM |
| Quantified Difference | Target class divergence: GlyT-1 (neurotransmitter transporter) vs. PARP (DNA repair enzyme). No overlapping pharmacology expected. |
| Conditions | Structural scaffold assignment based on patent SAR; lerzeparib data from biochemical enzymatic assays |
Why This Matters
Without proper analytical identity verification, isomer misassignment would redirect experiments from a glycine transporter target to DNA damage repair pathways, rendering any generated data uninterpretable.
- [1] Narquizian, R., Jolidon, S., Pinard, E., & Norcross, R. D. (2006). Heterocyclic Substituted Phenyl Methanones as Inhibitors of the Glycine Transporter 1. WO2006082001A1 (Hoffmann-La Roche). View Source
